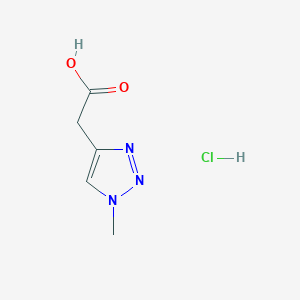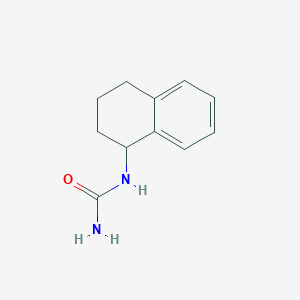
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea
描述
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea is a chemical compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . It is also known by its IUPAC name, N-(1,2,3,4-tetrahydro-1-naphthalenyl)urea . This compound is characterized by its solid, powdery form and a melting point of 212-214°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-yl)urea typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with an isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane, and then adding the isocyanate dropwise while maintaining the reaction mixture at a low temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .
化学反应分析
Types of Reactions
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
科学研究应用
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea has several scientific research applications:
作用机制
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Tetrahydronaphthalen-1-yl-phenethyl ureas: These compounds share a similar core structure but have different substituents, leading to variations in their biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSFSIDDNZKALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
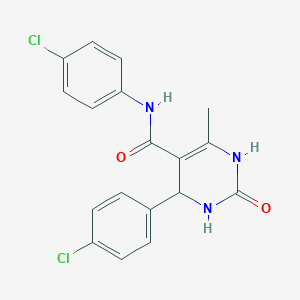
![2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2775332.png)
![4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2775333.png)
![1-[2-Methyl-6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2775336.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2775338.png)
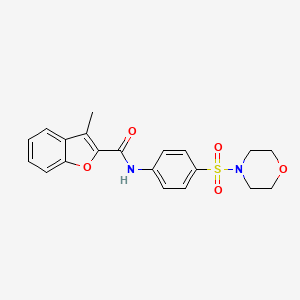
![ethyl 5-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2775340.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B2775341.png)
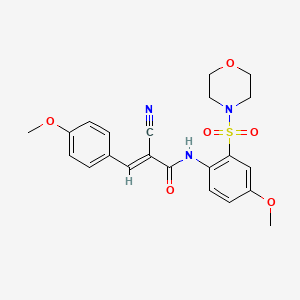

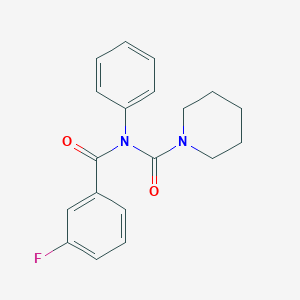
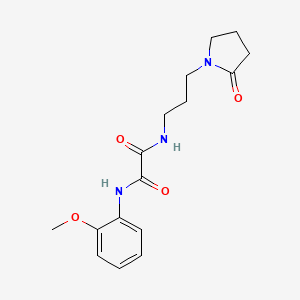
![N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2775350.png)
